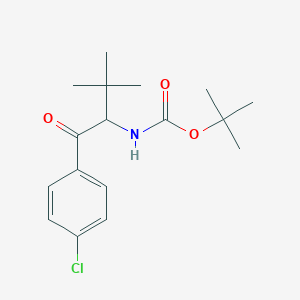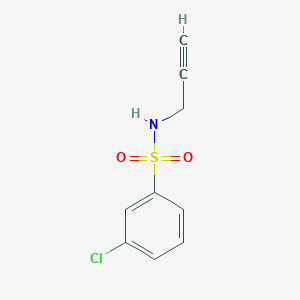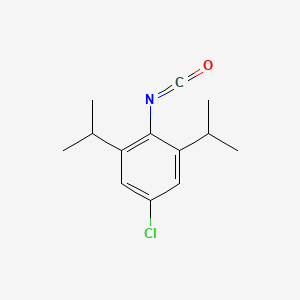
5-CHLORO-2-ISOCYANATO-1,3-DIISOPROPYLBENZENE
Overview
Description
5-CHLORO-2-ISOCYANATO-1,3-DIISOPROPYLBENZENE is a chemical compound with the molecular formula C13H16ClNO It is a derivative of benzene, characterized by the presence of a chlorine atom, an isocyanate group, and two isopropyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-2-ISOCYANATO-1,3-DIISOPROPYLBENZENE typically involves the reaction of 5-chloro-2-nitro-1,3-di(propan-2-yl)benzene with phosgene or a similar reagent to introduce the isocyanate group. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in a highly pure form .
Chemical Reactions Analysis
Types of Reactions
5-CHLORO-2-ISOCYANATO-1,3-DIISOPROPYLBENZENE can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Addition Reactions: The isocyanate group can react with nucleophiles such as amines to form ureas.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols.
Addition Reactions: Reagents such as primary or secondary amines are commonly used.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Major Products Formed
Substitution Reactions: Products include substituted benzene derivatives.
Addition Reactions: Products include ureas and carbamates.
Oxidation and Reduction Reactions: Products depend on the specific reagents and conditions used.
Scientific Research Applications
5-CHLORO-2-ISOCYANATO-1,3-DIISOPROPYLBENZENE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of 5-CHLORO-2-ISOCYANATO-1,3-DIISOPROPYLBENZENE involves its reactivity with nucleophiles. The isocyanate group can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This reactivity can be exploited in various applications, such as the modification of proteins or the synthesis of bioactive compounds .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1,3,5-tri(propan-2-yl)benzene: Similar structure but lacks the isocyanate group.
5-Chloro-2-nitro-1,3-di(propan-2-yl)benzene: Precursor in the synthesis of the target compound.
Properties
CAS No. |
63520-60-5 |
|---|---|
Molecular Formula |
C13H16ClNO |
Molecular Weight |
237.72 g/mol |
IUPAC Name |
5-chloro-2-isocyanato-1,3-di(propan-2-yl)benzene |
InChI |
InChI=1S/C13H16ClNO/c1-8(2)11-5-10(14)6-12(9(3)4)13(11)15-7-16/h5-6,8-9H,1-4H3 |
InChI Key |
LYAWGVFUGRUFEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1N=C=O)C(C)C)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
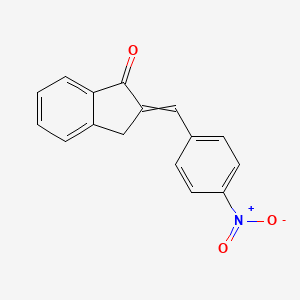
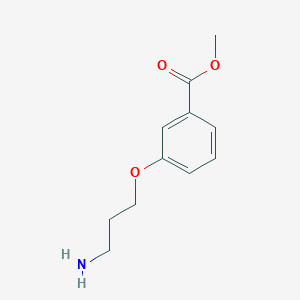
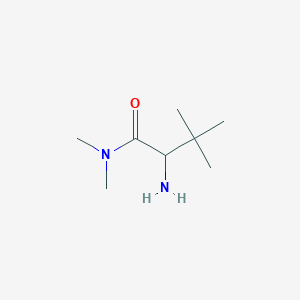
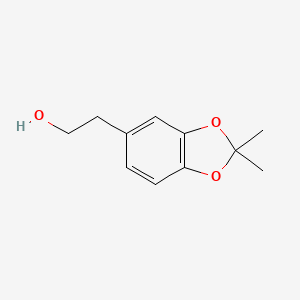
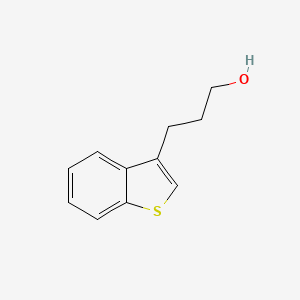
![2-Amino-4-[3-(methyloxy)phenyl]-3-thiophenecarbonitrile](/img/structure/B8744318.png)
![1-cyclopentyl-3-[2-(1H-indol-3-yl)ethyl]urea](/img/structure/B8744325.png)
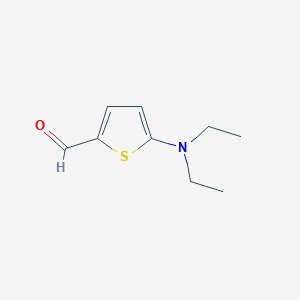
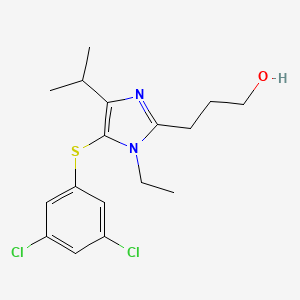
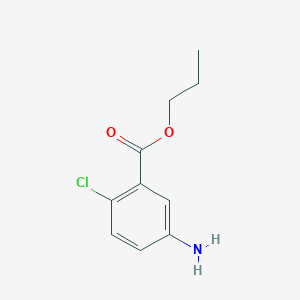
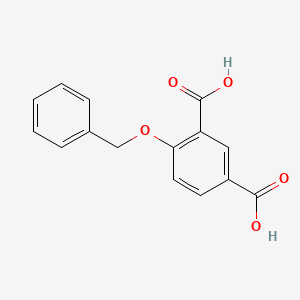
![8-(Hydroxymethyl)-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B8744351.png)
